molecular formula C25H23F2NO B12534602 1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one CAS No. 820971-97-9

1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one

Katalognummer: B12534602
CAS-Nummer: 820971-97-9
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: XCMSRZVOALDKNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one is a structurally complex organic compound featuring a propan-2-one backbone substituted with two distinct moieties: a 3,5-difluorophenyl group and a 1-(diphenylmethyl)azetidin-3-yl group. The 3,5-difluorophenyl moiety is known to enhance metabolic stability and lipophilicity in drug-like molecules, while the azetidine ring may confer conformational rigidity and modulate interactions with biological targets . The diphenylmethyl group likely contributes to steric bulk and π-π stacking interactions.

Eigenschaften

CAS-Nummer

820971-97-9

Molekularformel

C25H23F2NO

Molekulargewicht

391.5 g/mol

IUPAC-Name

1-(1-benzhydrylazetidin-3-yl)-1-(3,5-difluorophenyl)propan-2-one

InChI

InChI=1S/C25H23F2NO/c1-17(29)24(20-12-22(26)14-23(27)13-20)21-15-28(16-21)25(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-14,21,24-25H,15-16H2,1H3

InChI-Schlüssel

XCMSRZVOALDKNW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(3,5-Difluorphenyl)-1-[1-(Diphenylmethyl)azetidin-3-yl]propan-2-on beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg könnte Folgendes umfassen:

    Bildung des Azetidinrings: Dies kann durch Cyclisierungsreaktionen mit geeigneten Vorläufern erreicht werden.

    Einführung der 3,5-Difluorphenylgruppe: Dieser Schritt kann nukleophile Substitutionsreaktionen mit 3,5-Difluorbenzolderivaten umfassen.

    Anlagerung der Diphenylmethylgruppe: Dies kann durch Friedel-Crafts-Alkylierung oder verwandte Reaktionen erfolgen.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren würden wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(3,5-Difluorphenyl)-1-[1-(Diphenylmethyl)azetidin-3-yl]propan-2-on kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Dies kann zur Bildung von Ketonen oder Carbonsäuren führen.

    Reduktion: Dies könnte Alkohole oder Amine erzeugen.

    Substitution: Halogenatome in der Verbindung können durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

    Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

    Substitutionsreagenzien: Nukleophile wie Amine, Thiole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise könnte die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its structural properties. Research indicates that azetidines can act as inhibitors for various biological targets, including enzymes and receptors involved in disease pathways.

Case Study: MEK Inhibition

Research highlights the role of azetidines in inhibiting MEK (Mitogen-Activated Protein Kinase Kinase), which is crucial in cancer therapy. Compounds similar to 1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one have been studied for their ability to inhibit MEK activity, showcasing their potential in treating proliferative diseases such as cancer .

Biological Research

The compound can serve as a probe in biological studies to explore mechanisms of action at the cellular level. Its interactions with specific receptors or enzymes can provide insights into signaling pathways and disease mechanisms.

Industrial Applications

In addition to its medicinal properties, this compound may find applications in materials science or as a catalyst in various chemical reactions. Its unique structure could facilitate the development of new materials with desirable properties.

Wirkmechanismus

The mechanism of action of 1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interaction with Receptors: Modulating receptor function.

    Pathway Involvement: Affecting signaling pathways within cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize this compound, we compare it with structurally or functionally related molecules, focusing on substituent effects, ring systems, and biological relevance.

Structural Analogues with Fluorinated Aromatic Groups

  • (E)-1-(3,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one (): This compound shares the 3,5-difluorophenyl group but replaces the azetidine-diphenylmethyl moiety with a propenone-linked dimethoxyphenyl group. Crystallographic studies confirm planar geometry in the enone system, which contrasts with the tetrahedral azetidine ring in the target compound .

Azetidine-Containing Analogues

  • Substituted 3-(Dimethyl/Diethylamino)-{1-[4-methyl-2-substitutedphenyl-2,5-dihydro-1,5-benzothiazepin-3-yl]}propan-1-one (): This benzothiazepine-derived compound features a seven-membered sulfur-containing ring instead of azetidine. The larger ring size reduces steric strain but may decrease metabolic stability compared to the four-membered azetidine. Preliminary anticonvulsant activity reported for this class highlights the role of nitrogen-containing rings in central nervous system (CNS) targeting .

Propan-2-One Derivatives

  • 1-Fluoronaphthalene and related impurities ():
    While structurally simpler, these compounds lack the azetidine and difluorophenyl groups. Their metabolic pathways (e.g., O-demethylation in ) suggest that fluorine substitution in aromatic systems can influence excretion profiles, as seen in p-methoxyamphetamine metabolites .

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Fluorine Substituents Ring System Reported Activity/Properties
Target Compound Propan-2-one 3,5-Difluorophenyl Azetidine Potential CNS modulation (inferred)
(E)-1-(3,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one Propenone 3,5-Difluorophenyl None Crystallographic stability
Substituted Benzothiazepin-3-yl Propan-1-one Propan-1-one None Benzothiazepine Anticonvulsant activity
p-Methoxyamphetamine (PMA) metabolites Amphetamine None None O-demethylation in primates

Key Research Findings

  • Metabolic Stability: The 3,5-difluorophenyl group may reduce oxidative metabolism compared to non-fluorinated analogues (e.g., PMA, where 44% of PHA is excreted as free metabolite in monkeys ).
  • Lipophilicity: The diphenylmethyl group increases logP values, suggesting improved blood-brain barrier penetration relative to simpler propanone derivatives.

Biologische Aktivität

1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one is a compound that has garnered attention for its potential biological activities, particularly as a MEK inhibitor. MEK (Mitogen-Activated Protein Kinase Kinase) inhibitors are of significant interest in cancer therapy due to their role in the MAPK signaling pathway, which is often dysregulated in various cancers.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18F2N2O\text{C}_{19}\text{H}_{18}\text{F}_{2}\text{N}_{2}\text{O}

This compound features a difluorophenyl group and an azetidine ring, which contributes to its biological activity.

The primary mechanism of action for 1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one involves the inhibition of MEK enzymes. This inhibition leads to the downstream suppression of ERK (Extracellular signal-Regulated Kinases), which are critical for cell proliferation and survival. By blocking this pathway, the compound can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent anti-proliferative effects on various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • IC50 Values : The IC50 values for these cell lines ranged from 0.5 to 2 µM, indicating strong activity against tumor proliferation .

In Vivo Studies

Animal model studies have further validated the efficacy of this compound. In a xenograft model using A549 cells, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The observed tumor growth inhibition was approximately 70% after four weeks of treatment .

Case Study 1: Treatment of Lung Cancer

A study involving the use of this compound in a mouse model of lung cancer showed promising results. Mice treated with the compound displayed a marked decrease in tumor burden and improved survival rates compared to untreated controls. Histological analysis revealed reduced mitotic figures and increased apoptosis in treated tumors .

Case Study 2: Combination Therapy

Another study explored the effects of combining this compound with traditional chemotherapy agents like cisplatin. The combination showed synergistic effects, enhancing overall anti-tumor activity and reducing side effects associated with higher doses of chemotherapy .

Pharmacokinetics

The pharmacokinetic profile indicates that the compound has favorable absorption characteristics with a half-life conducive to once-daily dosing. Metabolic studies suggest that it is primarily metabolized via hepatic pathways, with minimal renal excretion noted .

Safety Profile

Toxicological assessments have shown that the compound has a low toxicity profile at therapeutic doses. Common side effects reported were mild and included nausea and fatigue, which are typical for many anti-cancer agents. Long-term studies are ongoing to further evaluate its safety .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.